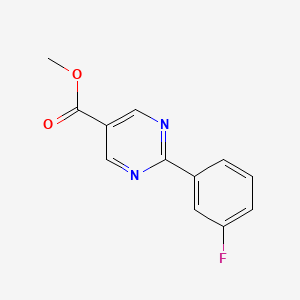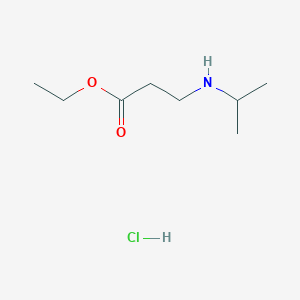
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride (2MPN) is a chemical compound with a wide range of applications. It is a crystalline solid with a melting point of 200-203°C, and is commonly used in the synthesis of pharmaceuticals and other drugs, as well as in laboratory experiments and research. 2MPN is a versatile compound, with both biochemical and physiological effects that make it a useful tool for scientists and researchers.
Wirkmechanismus
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% acts as an inhibitor of certain biochemical processes, such as the synthesis of proteins and other macromolecules. It works by binding to certain enzymes and preventing them from catalyzing the reaction. This inhibition of biochemical processes can be used to study the effects of various compounds on biochemical processes.
Biochemical and Physiological Effects
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% has a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the synthesis of proteins and other macromolecules, as well as on the metabolism of certain drugs. It has also been shown to have an inhibitory effect on the synthesis of certain hormones and neurotransmitters. Additionally, 2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% has been shown to have an inhibitory effect on the growth of certain bacteria and fungi, as well as on the formation of certain tumors.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% is a versatile compound with a wide range of applications in laboratory experiments and research. It is relatively easy to synthesize and can be used to study the effects of various compounds on biochemical and physiological processes. However, it is important to note that 2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% can be toxic in high doses and should be handled with caution.
Zukünftige Richtungen
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% has a wide range of potential future applications. It could be used in the development of new drugs and pharmaceuticals, as well as in the development of more efficient laboratory experiments and research. Additionally, it could be used to study the effects of various compounds on biochemical and physiological processes, as well as to study the effects of certain drugs on the body. Finally, it could be used to study the effects of various compounds on the growth of certain bacteria and fungi, as well as on the formation of certain tumors.
Synthesemethoden
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% can be synthesized using a variety of methods, including the reaction of piperazine with naphthalene-2-sulfonyl chloride in the presence of anhydrous aluminum chloride. This method is often used for the synthesis of 2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% in laboratories and research centers. The reaction takes place in aqueous solution, and the product can be isolated by filtration or crystallization.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals and other drugs. It is also used in laboratory experiments to study the effects of various compounds on biochemical and physiological processes. 2-Methyl-1-piperazinomethylnaphthaline dihydrochloride; 96% can be used to study the effects of drugs on the body, as well as to study the effects of various compounds on biochemical processes.
Eigenschaften
IUPAC Name |
1-[(2-methylnaphthalen-1-yl)methyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.2ClH/c1-13-6-7-14-4-2-3-5-15(14)16(13)12-18-10-8-17-9-11-18;;/h2-7,17H,8-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOSVHNDTUDQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methyl-1-naphthyl)methyl]piperazine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)
![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)


![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)








![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)